6-((6-Methoxypyridin-3-yl)methyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane
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Overview
Description
6-((6-Methoxypyridin-3-yl)methyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-3,6-diazabicyclo[311]heptane is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-Methoxypyridin-3-yl)methyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:
Step 1: Formation of the bicyclic core through a cyclization reaction.
Step 2: Introduction of the pyridinyl groups via coupling reactions.
Step 3: Functionalization of the pyridinyl groups with methoxy and dioxaborolan substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.
Biology
In biology, the compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. This might include its use as a drug candidate for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 6-((6-Methoxypyridin-3-yl)methyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane exerts its effects would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other bicyclic diazabicycloheptanes or pyridinyl-substituted molecules. Examples could be:
- 3,6-Diazabicyclo[3.1.1]heptane derivatives with different substituents.
- Pyridinyl-substituted boronates with varying functional groups.
Uniqueness
The uniqueness of 6-((6-Methoxypyridin-3-yl)methyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane lies in its specific combination of functional groups and its bicyclic structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H31BN4O3 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
6-[(6-methoxypyridin-3-yl)methyl]-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-3,6-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C23H31BN4O3/c1-22(2)23(3,4)31-24(30-22)17-7-8-20(25-12-17)27-14-18-10-19(15-27)28(18)13-16-6-9-21(29-5)26-11-16/h6-9,11-12,18-19H,10,13-15H2,1-5H3 |
InChI Key |
UXEMCDFWPAWWDD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CC4CC(C3)N4CC5=CN=C(C=C5)OC |
Origin of Product |
United States |
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